Iem 1460

Descripción general

Descripción

IEM-1460 es un compuesto químico conocido por su función como bloqueador de canales abiertos dependientes de voltaje de los receptores AMPA. Es selectivo para los receptores que carecen de la subunidad GluR2, que son permeables al calcio, sobre aquellos que contienen la subunidad GluR2 . Este compuesto ha mostrado efectos anticonvulsivos in vivo y se utiliza principalmente en investigación científica .

Métodos De Preparación

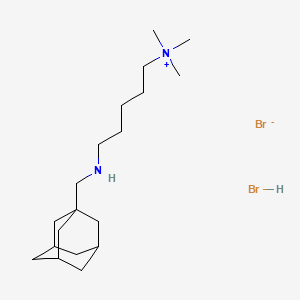

La síntesis de IEM-1460 implica varios pasos. El nombre químico de IEM-1460 es bromuro de hidrobromuro de N,N,N-trimetil-5-[(triciclo[3.3.1.13,7]dec-1-ilmetil)amino]-1-pentanamonio . La ruta sintética normalmente implica la reacción de derivados de triciclo[3.3.1.13,7]decano con aminas apropiadas en condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de solventes como el dimetilsulfóxido (DMSO) y la aplicación de técnicas de ultrasonido para mejorar la solubilidad .

Análisis De Reacciones Químicas

IEM-1460 experimenta varios tipos de reacciones químicas:

Oxidación y reducción: Estas reacciones no están comúnmente asociadas con IEM-1460 debido a su estructura estable.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando sus grupos bromuro.

Reactivos y condiciones comunes: Reactivos como DMSO se utilizan para disolver IEM-1460, y se aplican técnicas de ultrasonido para mejorar la solubilidad.

Productos principales: El producto principal de estas reacciones es la molécula de IEM-1460 modificada, dependiendo de la sustitución específica que ocurra.

Aplicaciones Científicas De Investigación

IEM-1460 se utiliza ampliamente en la investigación científica, particularmente en los campos de la neurociencia y la farmacología. Su principal aplicación es como bloqueador de los receptores AMPA, que están involucrados en la transmisión sináptica rápida en el sistema nervioso central . Esto lo hace valioso para estudiar la plasticidad sináptica, las enfermedades neurodegenerativas y los mecanismos de la epilepsia . Además, IEM-1460 se ha utilizado para investigar el papel de los receptores AMPA permeables al calcio en diversos procesos fisiológicos y patológicos .

Mecanismo De Acción

IEM-1460 ejerce sus efectos bloqueando los receptores AMPA de una manera dependiente del voltaje. Es selectivo para los receptores que carecen de la subunidad GluR2, que son permeables al calcio . El compuesto se une al canal abierto de estos receptores, impidiendo el flujo de iones y, por lo tanto, inhibiendo la transmisión sináptica . Este mecanismo es particularmente útil para estudiar el papel de los receptores AMPA en la neurotransmisión excitatoria y la neuroprotección .

Comparación Con Compuestos Similares

IEM-1460 es único en su selectividad para los receptores AMPA permeables al calcio sobre aquellos que contienen la subunidad GluR2 . Compuestos similares incluyen:

Fenitoína: Un anticonvulsivo que también inhibe los receptores AMPA pero con diferente selectividad y potencia.

Perampanel: Un antagonista alostérico negativo de los receptores AMPA utilizado en el tratamiento de la epilepsia.

Pentobarbital: Un bloqueador de poros de los receptores AMPA con un mecanismo de acción diferente en comparación con IEM-1460.

Estos compuestos destacan las propiedades únicas de IEM-1460, particularmente su selectividad para los receptores AMPA permeables al calcio y su utilidad en la investigación neurofarmacológica.

Actividad Biológica

IEM 1460 is a dicationic adamantane derivative recognized primarily for its role as a selective open-channel blocker of AMPA receptors, particularly those lacking the GluR2 subunit. This compound has been extensively studied for its pharmacological properties and mechanisms of action, revealing significant implications for both basic neuroscience research and potential therapeutic applications.

This compound functions primarily by blocking Ca²⁺-permeable AMPA receptors, which are critical in excitatory neurotransmission within the central nervous system. The compound exhibits a voltage-dependent block mechanism, where it preferentially inhibits channels that do not contain the GluR2 subunit, thereby selectively targeting GluR1 and GluR3 receptors. Key findings from various studies include:

- Open Channel Block : this compound acts as an open channel blocker, which means it binds to the receptor when it is in the open state, preventing ion flow. This property is crucial in distinguishing between different AMPA receptor subtypes based on their calcium permeability .

- Competitive Block Mechanism : Research indicates that this compound may also exhibit a competitive-like block mechanism at certain concentrations, where its binding is influenced by the presence of agonists like glutamate .

Biological Activity and Effects

This compound has been shown to have several biological effects, particularly in the context of pain modulation and seizure activity:

- Antinociceptive Effects : Studies have demonstrated that this compound can alleviate inflammatory pain in animal models. The compound significantly increased paw withdrawal latency in inflamed animals, suggesting a potent antihyperalgesic effect. The optimal concentration for pain relief was found to be around 3 μM, correlating with its IC₅₀ for blocking Ca²⁺-permeable AMPA receptors .

- Anticonvulsant Properties : Despite its effects on AMPA receptors, this compound was noted to lack expected anticonvulsant effects in certain studies. For example, when administered prior to electroconvulsive tests in mice, it did not significantly alter the convulsive threshold compared to control groups . This raises questions about its efficacy as an anticonvulsant agent despite its receptor blocking capabilities.

Comparative Data

The following table summarizes key biological data regarding this compound's activity against various AMPA receptor subtypes:

| Receptor Type | IC₅₀ (μM) | Effectiveness |

|---|---|---|

| GluR2-lacking (Ca²⁺-permeable) | 2.6 | High inhibition |

| GluR2-containing (Ca²⁺-impermeable) | 1102 | Minimal inhibition |

| Fast-spiking interneurons (mouse striatum) | Variable | Selectively blocked |

| Medium spiny projection neurons (mouse striatum) | Not blocked | No significant effect |

Case Studies

- Inflammatory Pain Model : In a study assessing the effects of this compound on inflammatory pain, treatment with the compound led to a significant reduction in thermal hyperalgesia in rats. The study noted that administration of this compound at micromolar concentrations resulted in pain relief comparable to non-inflamed controls after several days of treatment .

- Electroconvulsive Threshold Study : Another investigation evaluated this compound's impact on seizure thresholds. The results indicated that while other AMPA receptor antagonists showed anticonvulsant properties, this compound did not significantly alter the electroconvulsive threshold in mice, suggesting limited utility in seizure management despite its receptor specificity .

Propiedades

IUPAC Name |

5-(1-adamantylmethylamino)pentyl-trimethylazanium;bromide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37N2.2BrH/c1-21(2,3)8-6-4-5-7-20-15-19-12-16-9-17(13-19)11-18(10-16)14-19;;/h16-18,20H,4-15H2,1-3H3;2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTDZUSQSTUZDA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCCNCC12CC3CC(C1)CC(C3)C2.Br.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424996 | |

| Record name | Iem 1460 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121034-89-7 | |

| Record name | 1-Pentanaminium, N,N,N-trimethyl-5-[(tricyclo[3.3.1.13,7]dec-1-ylmethyl)amino]-, bromide, hydrobromide (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121034-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iem 1460 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IEM-1460 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.